5-bromo-6-methyl-1H-indazole-3-carbonitrile
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Overview
Description
5-Bromo-6-methyl-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methyl-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-6-methyl-1H-indazole with cyanogen bromide in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Bromo-6-methyl-1H-indazole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-6-methyl-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indazole: Similar in structure but lacks the methyl and carbonitrile groups.
6-Methyl-1H-indazole: Lacks the bromine and carbonitrile groups.
1H-indazole-3-carbonitrile: Lacks the bromine and methyl groups.
Uniqueness
5-Bromo-6-methyl-1H-indazole-3-carbonitrile is unique due to the presence of both bromine and carbonitrile groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H6BrN3 |
---|---|
Molecular Weight |
236.07 g/mol |
IUPAC Name |
5-bromo-6-methyl-1H-indazole-3-carbonitrile |
InChI |
InChI=1S/C9H6BrN3/c1-5-2-8-6(3-7(5)10)9(4-11)13-12-8/h2-3H,1H3,(H,12,13) |
InChI Key |
MLXJBUAXOXNMCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=NN2)C#N |
Origin of Product |
United States |
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